molecular formula C15H14ClFN4O4S B2544042 4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2320583-68-2

4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Cat. No. B2544042
CAS RN: 2320583-68-2
M. Wt: 400.81
InChI Key: NKLKDIITDZRBQF-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential to be used as a therapeutic agent. This compound is commonly referred to as CMPD1 and has been studied extensively for its mechanism of action and physiological effects.

Mechanism Of Action

CMPD1 works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the regulation of various cellular processes, including cell growth and proliferation. By inhibiting Hsp90, CMPD1 can prevent the growth and proliferation of cancer cells, leading to their death.
Biochemical and Physiological Effects:
CMPD1 has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, CMPD1 has been shown to inhibit the migration and invasion of cancer cells. It has also been shown to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

CMPD1 has a number of advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using CMPD1 in lab experiments. It can be toxic to cells at high concentrations, and its effects on non-cancerous cells are not well understood.

Future Directions

There are a number of future directions for research on CMPD1. One area of focus is the development of new and more efficient synthesis methods for CMPD1. Additionally, there is ongoing research on the potential use of CMPD1 in combination with other therapeutic agents. Finally, there is interest in studying the effects of CMPD1 on non-cancerous cells and its potential for use in the treatment of other diseases.

Synthesis Methods

CMPD1 can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis process involves the use of 3-chloro-4-methoxybenzenesulfonyl chloride and 5-fluoropyrimidine-2,4-diamine as starting materials. The reaction is then carried out in the presence of piperazine and triethylamine to produce CMPD1.

Scientific Research Applications

CMPD1 has been extensively studied for its potential to be used as a therapeutic agent. It has been shown to have anti-cancer properties and has been studied for its potential to be used in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. CMPD1 has also been studied for its potential to be used in the treatment of other diseases, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-(3-chloro-4-methoxyphenyl)sulfonyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN4O4S/c1-25-13-3-2-11(6-12(13)16)26(23,24)20-4-5-21(14(22)9-20)15-18-7-10(17)8-19-15/h2-3,6-8H,4-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLKDIITDZRBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

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